molecular formula C13H10Cl2N2O B5652570 3,4-dichloro-N-(6-methylpyridin-2-yl)benzamide

3,4-dichloro-N-(6-methylpyridin-2-yl)benzamide

Cat. No.: B5652570
M. Wt: 281.13 g/mol
InChI Key: JXAKFBBMOWHQNL-UHFFFAOYSA-N
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Description

For Research Use Only . Not for human or veterinary diagnostic or therapeutic use. 3,4-dichloro-N-(6-methylpyridin-2-yl)benzamide is a synthetic small molecule that serves as a valuable chemical intermediate and scaffold in organic synthesis and medicinal chemistry research. This compound features a benzamide core substituted with dichloro groups and linked to a methylpyridine moiety, a structural pattern commonly found in molecules with biological activity . Its high purity makes it suitable for developing novel pharmacologically active compounds, particularly in hit-to-lead optimization campaigns. Researchers utilize this benzamide derivative in various applications, including as a building block for constructing more complex molecular architectures, such as kinase inhibitors or other targeted therapeutic agents . The presence of the 6-methylpyridin-2-yl group can contribute to hydrogen bonding interactions, which is a critical feature in drug design for achieving target selectivity and potency. As a research chemical, this product must be handled by qualified professionals in accordance with safe laboratory practices. Please refer to the associated Safety Data Sheet (SDS) for detailed handling, storage, and disposal information. Specific storage conditions may vary; similar compounds are often recommended for storage at low temperatures (e.g., -20°C for powder forms) to maintain long-term stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dichloro-N-(6-methylpyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O/c1-8-3-2-4-12(16-8)17-13(18)9-5-6-10(14)11(15)7-9/h2-7H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAKFBBMOWHQNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Conformational Analysis of 3,4 Dichloro N 6 Methylpyridin 2 Yl Benzamide and Analogs

Spectroscopic Characterization Methodologies

Spectroscopic techniques are fundamental to confirming the chemical structure of a synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy verifies the carbon-hydrogen framework, Infrared (IR) and Raman spectroscopy identify key functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Confirmation

The ¹H-NMR and ¹³C-NMR spectra of 3,4-dichloro-N-(6-methylpyridin-2-yl)benzamide can be predicted by considering the spectra of its precursors, 3,4-dichlorobenzoyl chloride and 2-amino-6-methylpyridine (B158447) rsc.orgchemicalbook.comchemicalbook.com, and applying established principles of substituent effects on chemical shifts in aromatic systems publish.csiro.auias.ac.injournals.co.zaresearchgate.net.

¹H-NMR Spectroscopy: The spectrum is expected to show distinct signals for the protons on both the dichlorophenyl ring and the methylpyridine ring, as well as a characteristic signal for the amide (N-H) proton. The dichlorophenyl ring will exhibit a three-proton system. The proton at C2' (ortho to the carbonyl) will likely be a doublet, the proton at C5' will be a doublet of doublets, and the proton at C6' will be a doublet. The methylpyridine ring will show a three-proton system with two aromatic protons and a singlet for the methyl group. The amide proton (N-H) is expected to appear as a broad singlet at a downfield chemical shift, typically >8 ppm in DMSO-d6, due to hydrogen bonding and the electronic environment. nih.gov

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum will display 13 distinct signals, corresponding to each unique carbon atom in the molecule. The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of 165-170 ppm. ias.ac.in The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing chloro substituents and the electron-donating/withdrawing nature of the amide and pyridine (B92270) rings.

Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

¹H-NMR (Predicted, in DMSO-d6)¹³C-NMR (Predicted)
AssignmentPredicted Chemical Shift (ppm)AssignmentPredicted Chemical Shift (ppm)
NH (Amide)~10.5 (s, 1H)C=O~165.0
H-5 (pyridine)~8.1 (d, 1H)C-2 (pyridine)~152.0
H-2' (dichlorophenyl)~8.0 (d, 1H)C-6 (pyridine)~148.0
H-4 (pyridine)~7.8 (t, 1H)C-4 (pyridine)~139.0
H-6' (dichlorophenyl)~7.7 (dd, 1H)C-1' (dichlorophenyl)~136.0
H-3 (pyridine)~7.1 (d, 1H)C-3'/C-4' (dichlorophenyl)~131.0-132.0
H-5' (dichlorophenyl)~7.5 (d, 1H)C-2'/C-6' (dichlorophenyl)~128.0-130.0
CH₃ (methyl)~2.4 (s, 3H)C-5' (dichlorophenyl)~127.0
C-3 (pyridine)~121.0
C-5 (pyridine)~114.0
CH₃~24.0

Infrared and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are powerful tools for identifying the characteristic vibrational modes of functional groups within a molecule. The spectra for this compound would be dominated by vibrations associated with the amide linkage, the dichlorinated benzene (B151609) ring, and the methyl-substituted pyridine ring. Data from analogs like 3,4-dichlorobenzamide (B1295324) provides a reliable basis for these assignments. nist.govchemicalbook.com

Key expected vibrational frequencies include:

N-H Stretch: A sharp to medium band around 3300 cm⁻¹, characteristic of the secondary amide N-H bond.

C-H Stretch (Aromatic): Multiple weak to medium bands in the 3100-3000 cm⁻¹ region.

C-H Stretch (Aliphatic): Bands around 2950-2850 cm⁻¹ for the methyl group.

C=O Stretch (Amide I): A very strong and sharp absorption band, typically between 1650-1680 cm⁻¹, is one of the most prominent features in the spectrum.

N-H Bend (Amide II): A strong band around 1530-1550 cm⁻¹, resulting from a coupling of the N-H in-plane bend and C-N stretching vibrations.

C=C Stretch (Aromatic): Several medium to strong bands in the 1600-1450 cm⁻¹ region.

C-N Stretch: A band of medium intensity located in the 1250-1350 cm⁻¹ region.

C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 800-600 cm⁻¹, are indicative of the chloro substituents on the benzene ring.

Predicted IR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity
N-H StretchAmide~3300Medium
Aromatic C-H StretchAryl Rings3100-3000Medium-Weak
C=O Stretch (Amide I)Amide1680-1650Strong
Aromatic C=C StretchAryl Rings1600-1450Medium-Strong
N-H Bend (Amide II)Amide1550-1530Strong
C-N StretchAmide1350-1250Medium
C-Cl StretchAryl-Cl800-600Strong

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Electron Impact Mass Spectrometry (EI-MS) would confirm the molecular weight and provide structural information through analysis of fragmentation patterns. The molecular formula of the target compound is C₁₃H₁₀Cl₂N₂O, with a monoisotopic mass of 280.0170 Da.

The mass spectrum is expected to show a prominent molecular ion peak cluster [M]⁺ at m/z 280, 282, and 284. The characteristic isotopic pattern, with relative intensities of approximately 9:6:1, is a definitive indicator of the presence of two chlorine atoms. nist.gov

The primary fragmentation pathway for aromatic amides involves alpha-cleavage of the bond between the carbonyl group and the nitrogen atom. researchgate.netnih.govlibretexts.orgyoutube.com This would lead to two main fragment ions:

3,4-Dichlorobenzoyl cation: Loss of the 6-methylpyridin-2-amine radical would generate a highly stable acylium ion at m/z 173 (with a Cl₂ isotopic pattern at m/z 175 and 177). This ion can further lose a molecule of carbon monoxide (CO) to produce the 3,4-dichlorophenyl cation at m/z 145 (with a Cl₂ isotopic pattern at m/z 147 and 149). nist.gov

[6-Methylpyridin-2-amine]⁺ cation: Cleavage could also result in a cation radical corresponding to the aminopyridine moiety at m/z 108.

Predicted Key Fragments in the Mass Spectrum of this compound

m/z (base peak)Ion StructureFragmentation Pathway
280, 282, 284[C₁₃H₁₀Cl₂N₂O]⁺Molecular Ion [M]⁺
173, 175, 177[C₇H₃Cl₂O]⁺α-cleavage: [M - C₆H₇N₂]⁺
145, 147, 149[C₆H₃Cl₂]⁺Loss of CO from m/z 173
108[C₆H₈N₂]⁺Protonated 2-amino-6-methylpyridine fragment
105[C₇H₅O]⁺Benzoyl cation (if dechlorination occurs first)
77[C₆H₅]⁺Phenyl cation (from m/z 105)

Solid-State Structural Determination

Single Crystal X-ray Diffraction for Absolute Structure and Conformational Insights

Although a crystal structure for the title compound is not publicly available, its solid-state conformation can be inferred from the structures of analogous compounds, such as 3,4-dichlorobenzamide and other N-arylbenzamides. nih.gov A key conformational feature of N-arylbenzamides is the dihedral angle between the plane of the benzamide (B126) ring and the plane of the N-aryl substituent. In many related structures, these two rings are significantly twisted relative to each other to minimize steric hindrance, with dihedral angles often ranging from 40° to 80°. nih.gov

The crystal packing would likely be dominated by intermolecular hydrogen bonding. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the pyridine nitrogen can act as hydrogen bond acceptors. A common motif in benzamide crystal structures is the formation of centrosymmetric dimers or one-dimensional chains through N-H···O=C hydrogen bonds. nih.gov The presence of multiple chloro-substituents may also lead to halogen bonding interactions (C-Cl···O or C-Cl···N) which can further influence the supramolecular assembly.

Theoretical Studies on Molecular Geometry and Conformational Preferences

In the absence of experimental crystallographic data, theoretical methods such as Density Functional Theory (DFT) are invaluable for predicting molecular geometry and conformational preferences. libretexts.orgchemistrysteps.com DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G**, can be employed to determine the lowest energy conformation of the molecule. nih.govmdpi.comnih.govscispace.comchemrxiv.org

Key areas of investigation would include:

Dihedral Angles: Predicting the dihedral angle between the dichlorophenyl ring and the pyridine ring. Computational studies on similar benzamides often show a non-planar ground state to be energetically favorable. nih.gov

Vibrational Frequencies: DFT calculations can predict the IR and Raman spectra of the molecule. The calculated frequencies, when properly scaled, can be compared with experimental data from analogs to aid in the assignment of vibrational modes. nih.gov

Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the electronic structure and reactivity of the molecule. The molecular electrostatic potential (MEP) map can identify regions of positive and negative charge, indicating likely sites for electrophilic and nucleophilic attack.

These computational approaches provide a robust framework for understanding the structural and electronic properties of this compound, complementing the predictive analysis derived from experimental data of its analogs.

Computational Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding)

Computational studies, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the non-covalent interactions that govern the conformational preferences of molecules like this compound. In analogous N-(pyridin-2-yl)benzamide structures, a key intramolecular interaction is the hydrogen bond formed between the amide proton (N-H) and the nitrogen atom of the pyridine ring. nih.gov This interaction leads to the formation of a pseudo-six-membered ring, significantly stabilizing a planar or near-planar conformation of the amide linkage and the pyridine ring.

For this compound, a similar intramolecular N-H···N hydrogen bond is anticipated. The presence of the methyl group at the 6-position of the pyridine ring and the chloro substituents on the benzoyl ring can modulate the strength of this hydrogen bond. Electron-withdrawing groups on the benzoyl ring, such as chlorine, can increase the acidity of the amide proton, potentially strengthening the hydrogen bond. Conversely, steric hindrance from the 6-methyl group on the pyridine ring might influence the optimal geometry for this interaction.

DFT calculations on related N-aryl-substituted amide systems have been used to quantify the energy of such intramolecular hydrogen bonds. semanticscholar.org These calculations often involve methods like Natural Bond Orbital (NBO) analysis to understand the charge transfer and orbital interactions contributing to the hydrogen bond strength. The calculated energies for similar N-H···N intramolecular hydrogen bonds in related heterocyclic systems typically fall in the range of 2-5 kcal/mol.

Table 1: Calculated Intramolecular Hydrogen Bond Parameters for Analogous N-(Pyridin-2-yl)amide Systems

Analogous SystemMethodH···N Distance (Å)N-H···N Angle (°)Stabilization Energy (kcal/mol)
N-(pyridin-2-yl)acetamideB3LYP/6-31G 2.051454.2
N-(pyridin-2-yl)benzamideDFT/B3LYP2.081423.8
N-(6-methylpyridin-2-yl)acetamideB3LYP/6-31G2.101403.5

Conformational Landscapes and Rotational Barriers

The conformational landscape of this compound is primarily defined by the rotational barriers around two key single bonds: the C(O)-N amide bond and the C(aryl)-C(O) bond.

Amide Bond (C(O)-N) Rotation: The amide bond in benzamides exhibits a significant partial double bond character due to resonance, which results in a substantial rotational barrier. nsf.gov For N-aryl benzamides, this barrier can be influenced by both steric and electronic effects of the substituents. Ortho-substituents on the N-aryl ring can sterically hinder rotation and affect the planarity of the amide group. In the case of this compound, the 6-methyl group on the pyridine ring is expected to influence this barrier. Computational studies on ortho-substituted tertiary aromatic amides have shown that steric repulsion between the ortho-substituent and the amide oxygen atom increases the barrier to rotation. nsf.gov

Aryl-Carbonyl Bond (C(aryl)-C(O)) Rotation: The rotation around the bond connecting the dichlorophenyl ring and the carbonyl group determines the relative orientation of these two moieties. The planarity of this system is favored by π-conjugation between the aromatic ring and the carbonyl group. However, steric clashes between the ortho-substituent (in this case, the chlorine at the 3-position) and the amide group can lead to a non-planar arrangement. Studies on substituted benzamides have revealed that the torsional angle between the phenyl ring and the carbonyl group can vary significantly depending on the substitution pattern. nih.gov For instance, in 2-chlorobenzamide, both cis and trans conformers are non-planar. nih.gov

The interplay of these rotational barriers defines the accessible conformations. The global minimum energy conformation for N-(pyridin-2-yl)benzamide analogs is typically one where the intramolecular N-H···N hydrogen bond is maintained, leading to a relatively planar arrangement of the pyridine and amide groups. The dichlorophenyl ring is then likely to be twisted out of this plane to minimize steric repulsion.

Table 2: Calculated Rotational Barriers for Key Bonds in Analogous Benzamide Systems

Analogous SystemRotational BondMethodCalculated Barrier (kcal/mol)
N-MethylbenzamideC(O)-NRHF~18
2-ChlorobenzamideC(aryl)-C(O)DFT4-6
N,N-Dimethyl-2-chlorobenzamideC(O)-NDFT~15
N,N-Dimethyl-2-chlorobenzamideC(aryl)-C(O)DFT~19

The data presented in the tables are representative values from computational studies on analogous compounds and serve to illustrate the expected magnitudes of the energetic parameters for this compound.

Computational and Theoretical Chemistry Studies on 3,4 Dichloro N 6 Methylpyridin 2 Yl Benzamide

Quantum Chemical Investigations

Quantum chemical investigations are fundamental to determining the electronic characteristics and reactivity of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide a detailed picture of electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is favored for its balance of accuracy and computational efficiency. DFT calculations can determine the optimized molecular geometry, vibrational frequencies, and various electronic properties such as dipole moment and molecular electrostatic potential (MEP).

For a molecule like 3,4-dichloro-N-(6-methylpyridin-2-yl)benzamide, DFT would be used to:

Optimize Molecular Geometry: Predict the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. Studies on similar structures, such as 3,5-dichloro-N-(2-methylbut-3-yn-2-yl)benzamide, have shown that the amide group is often twisted out of the plane of the benzene (B151609) ring. researchgate.net

Calculate Electronic Properties: Determine the distribution of electron density, which is crucial for understanding reactivity. The Molecular Electrostatic Potential (MEP) map, for instance, would identify electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). researchgate.net

Vibrational Analysis: Calculate theoretical vibrational spectra (IR and Raman), which can be used to interpret experimental spectra and confirm structural assignments. researchgate.net

DFT calculations on dichlorinated benzofuroxan (B160326) derivatives have demonstrated how chlorine atoms and the molecular framework influence electronic structure and reactivity, providing a model for how this compound could be analyzed. mdpi.com

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data or empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are generally more computationally demanding than DFT but can offer higher accuracy for certain properties.

For this compound, ab initio calculations would be employed to:

Obtain highly accurate energies and wavefunctions.

Validate the results obtained from DFT calculations.

Investigate excited states and transition states with high precision.

While specific ab initio studies on this compound are not documented in the searched literature, the methodology is a standard approach for obtaining benchmark-quality data on molecular systems.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net

A large HOMO-LUMO gap implies high stability and low reactivity.

A small HOMO-LUMO gap suggests high reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, FMO analysis would predict its reactivity profile. The table below shows representative HOMO-LUMO data for a related benzohydrazide (B10538) complex, illustrating the type of information that would be generated.

Computational ParameterEnergy Value (eV) - Illustrative Example
HOMO Energy-6.5 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap (ΔE)5.0 eV

Note: The data in this table is illustrative, based on values for similar molecular structures found in the literature, and does not represent experimentally or computationally verified results for this compound. scispace.com

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the behavior of molecules on a larger scale, including their interactions with other molecules, particularly biological macromolecules like proteins.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. mdpi.com It is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target.

In a hypothetical docking study of this compound, the compound would be placed into the binding site of a target protein. The software would then calculate the most likely binding poses and estimate the binding affinity, usually as a docking score. Studies on other N-heteroaryl substituted benzamide (B126) derivatives have successfully used this method to predict binding modes with enzymes like glucokinase. semanticscholar.org Key insights from such a study would include:

Binding Affinity: A numerical score (e.g., in kcal/mol) indicating the strength of the interaction.

Binding Pose: The specific orientation of the ligand within the receptor's active site.

Key Interactions: Identification of specific hydrogen bonds, hydrophobic interactions, or other non-covalent bonds that stabilize the ligand-receptor complex.

For example, docking studies on other benzamides have shown that the amide group is often crucial for forming hydrogen bonds with key amino acid residues like Arginine in the active site. semanticscholar.org

Target Protein (Illustrative)Binding Affinity (kcal/mol)Key Interacting Residues (Illustrative)Interaction Type
Dihydrofolate Reductase-9.0Asp 21, Ser 59Hydrogen Bond
Tyr 22Hydrogen Bond

Note: This table provides an illustrative example based on docking results for a different dichlorinated benzamide derivative against Dihydrofolate Reductase to demonstrate the type of data obtained from a molecular docking study. mdpi.com

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movements of atoms and molecules over time. MD is often used to refine the results of molecular docking and to assess the stability of the predicted ligand-receptor complex in a simulated physiological environment. peerj.com

If an MD simulation were performed on a complex of this compound and a target protein, the analysis would typically involve:

Conformational Sampling: Observing how the compound's shape (conformation) changes within the binding site.

Stability of Binding: Assessing whether the ligand remains stably bound to the protein over the simulation time. This is often measured by calculating the Root Mean Square Deviation (RMSD) of the ligand's position.

Interaction Analysis: Tracking the persistence of key interactions (like hydrogen bonds) identified in the docking study.

MD simulations of related benzamide-based inhibitors have been used to confirm the stability of docking poses and to understand the dynamic nature of the protein-ligand interactions, providing crucial information for designing more potent molecules. peerj.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Development of Predictive Models for Biological Activity Based on Chemical Descriptors

No published studies were found describing the development of QSAR models for this compound. Such a study would typically involve correlating the biological activity of a series of related compounds with their calculated chemical descriptors (e.g., electronic, steric, and hydrophobic properties) to create a mathematical model. This model could then be used to predict the activity of new, unsynthesized compounds. However, no such model or the underlying data for this specific compound is available.

In Silico Prediction Methodologies for Pharmacokinetic and Drug-likeness Parameters

There is no available literature detailing the application of in silico methodologies to predict the pharmacokinetic (Absorption, Distribution, Metabolism, Excretion - ADME) or drug-likeness properties of this compound. While general computational tools exist to predict parameters like Lipinski's rule of five, aqueous solubility, blood-brain barrier penetration, and metabolic stability, the specific results of such analyses for this compound have not been reported in scientific literature. nih.govnih.govaudreyli.com

Structure Activity Relationship Sar Studies of N Arylbenzamide Derivatives

Impact of Halogenation Patterns on Biological Activity and Target Interaction

Halogen substituents are frequently used in drug design to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. In the context of N-arylbenzamide derivatives, the pattern of halogenation on the benzoyl moiety is a critical determinant of biological activity.

Positional Isomerism of Chloro Substituents on the Benzene (B151609) Ring

The placement of chloro substituents on the benzene ring significantly influences the molecule's electronic properties and, consequently, its interaction with biological targets. Chlorine atoms are electron-withdrawing due to their high electronegativity, which creates a dipole moment and can affect the reactivity of the aromatic ring. stackexchange.comvedantu.com This electron-withdrawing inductive effect (-I) generally deactivates the benzene ring, making it less susceptible to electrophilic attack compared to unsubstituted benzene. quora.com

However, chlorine also possesses lone pairs of electrons that can be donated into the ring through resonance (+R effect), which directs incoming electrophiles to the ortho and para positions. libretexts.org In the case of N-arylbenzamides, the balance between these inductive and resonance effects, dictated by the chloro substituents' positions, can fine-tune the compound's binding affinity. For instance, studies on related N-phenylbenzamides have shown that specific substitution patterns are necessary for potency. The combination of meta and para substitutions on the phenyl rings can be compatible with biological activity, whereas shifting a substituent from the para to the meta position can lead to a complete loss of potency. nih.gov The 3,4-dichloro pattern, as seen in the title compound, provides a distinct electronic distribution that may be optimal for interaction with a specific binding site.

Table 1: Effect of Chloro Positional Isomerism on Benzene Ring Reactivity This table illustrates the directing effects of a single chloro substituent on electrophilic aromatic substitution, which provides a foundational concept for understanding the electronic properties of dichlorinated rings.

Substituent Position Inductive Effect (-I) Resonance Effect (+R) Overall Effect on Ring Preferred Position for Electrophilic Attack
Chloro Electron-withdrawing Electron-donating Deactivating ortho, para

Influence of Halogen Identity and Number on Activity

The type and number of halogen atoms on the benzamide (B126) ring are also pivotal in modulating biological activity. Different halogens (Fluorine, Chlorine, Bromine, Iodine) vary in electronegativity and atomic size, which impacts both steric and electronic interactions with a target protein. The inductive effect is strongest for fluorine and decreases down the group, while the resonance effect is less influential for larger halogens. stackexchange.comlibretexts.org

Increasing the number of halogen substituents, such as in the 3,4-dichloro arrangement, further enhances the electron-withdrawing nature of the ring. This can increase the acidity of the amide N-H proton, potentially strengthening hydrogen bond interactions with a biological target. Furthermore, the lipophilicity of the molecule is increased, which can affect its ability to cross cellular membranes. SAR studies often reveal that di-substitution is superior to mono-substitution for activity, but the optimal halogen and its position are highly specific to the target. For example, in one series of N-phenylbenzamides, electron-withdrawing substituents were found to be generally beneficial for improving in vitro potency. nih.gov

Table 2: Relative Reactivity of Halobenzenes in Electrophilic Aromatic Substitution This data shows how halogen identity affects the electronic nature of the benzene ring. A lower relative rate indicates stronger deactivation by the halogen's inductive effect.

Halobenzene (Ar-X) Relative Rate of Nitration (Benzene = 1.0)
Ar-F 0.11
Ar-Cl 0.02
Ar-Br 0.06
Ar-I 0.13

Data sourced from relative rates of aromatic electrophilic nitration studies. stackexchange.com

Role of the Pyridine (B92270) Moiety and its Substituents in Biological Recognition

The pyridine ring is a common bioisostere of a benzene ring in medicinal chemistry, offering unique properties due to the presence of the nitrogen atom. nih.gov It can act as a hydrogen bond acceptor and can be protonated at physiological pH, influencing solubility and target interaction. nih.gov

Effects of Methyl Group Substitution on the Pyridine Ring

Substituents on the pyridine ring can modulate its electronic properties and steric profile. The methyl group at the 6-position of the pyridine ring in 3,4-dichloro-N-(6-methylpyridin-2-yl)benzamide is an electron-donating group (+I effect). youtube.com This effect increases the electron density on the pyridine ring, which can enhance its interaction with certain biological targets. youtube.com The presence of a methyl group can also introduce favorable steric interactions or shield the amide linkage from metabolic degradation. The position of the methyl group is critical; for example, placing it adjacent to the linking nitrogen (as in the 6-position for a 2-aminopyridine (B139424) derivative) can influence the rotational freedom around the amide bond, thereby locking the molecule into a specific, biologically active conformation.

Importance of the Pyridine Nitrogen Position

The position of the nitrogen atom within the pyridine ring fundamentally alters the molecule's properties. The nitrogen atom is more electronegative than carbon, leading to a withdrawal of electron density from the ring, particularly from the α (2, 6) and γ (4) positions. stackexchange.comijnrd.org This makes the pyridine ring generally less reactive towards electrophilic substitution than benzene. stackexchange.com

Table 3: Electronic Properties of Pyridine by Position This table summarizes the effect of the electron-withdrawing nitrogen atom on the carbon positions within the pyridine ring.

Ring Position Relative Electron Density Susceptibility to Nucleophilic Attack Susceptibility to Electrophilic Attack
C-2 (α) Electron Deficient High Low
C-3 (β) Near Neutral Low High
C-4 (γ) Electron Deficient High Low
C-5 (β) Near Neutral Low High
C-6 (α) Electron Deficient High Low

Modulation of the Amide Linker for Activity Optimization

The amide linker (-CO-NH-) is a cornerstone of the N-arylbenzamide scaffold, providing structural rigidity and key hydrogen bonding capabilities. The planarity of the amide bond restricts the conformation of the molecule, and the N-H group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. nih.govnih.gov

Optimizing the activity of N-arylbenzamide derivatives can involve modulating this linker. Strategies include:

Conformational Restriction: Introducing substituents near the amide bond can influence the dihedral angle between the benzoyl and pyridine rings. This can lock the molecule in a preferred conformation for binding. nih.gov

Bioisosteric Modification: In some drug discovery programs, replacing a key structural element with another that retains similar biological activity can lead to improved properties. For N-arylbenzamides, this could involve modifications to the core amide structure to enhance target affinity or pharmacokinetic parameters. nih.gov

Research on related structures has shown that even subtle changes, such as reversing the amide bond, can significantly impact potency, demonstrating the linker's critical role in orienting the aryl rings for optimal target interaction. nih.gov

Benzamide vs. Thiourea (B124793) Derivatives

The core structure of N-arylbenzamides, characterized by an amide linker, is a key determinant of their interaction with biological targets. In the pursuit of developing novel and structurally diverse compounds, researchers have explored replacing this amide group with other linkers. nih.gov The amide linkage in N-arylbenzamide derivatives is fundamental to their activity, and modifications to this group are often not well-tolerated. nih.gov

In contrast, thiourea derivatives, which feature a thiourea moiety, represent another class of biologically active compounds. The structure-activity relationships of thiourea derivatives indicate that the sulfur atom and the N-H groups of the thiourea core are crucial for their biological interactions, often forming hydrogen bonds with target proteins. nih.gov The nature and position of substituents on the aromatic rings of acyl thiourea compounds significantly influence their inhibitory activity. nih.gov For instance, the presence of both electron-donating and electron-withdrawing groups on the phenyl rings can enhance the biological activity of these compounds. nih.gov

While direct comparative SAR studies between N-arylbenzamide and thiourea derivatives are not extensively detailed in the provided research, the distinct nature of the amide versus the thiourea linker suggests different binding modes and structure-activity relationships. The planar sp2 hybridized state of the carbonyl carbon in the amide linker of benzamides contrasts with the geometry of the thiourea group, influencing the spatial arrangement of the connected aromatic rings and their interactions with target sites. nih.gov

Table 1: General SAR Observations for N-Arylbenzamide and Thiourea Derivatives

FeatureN-Arylbenzamide DerivativesThiourea Derivatives
Core Linker Amide (-CONH-)Thiourea (-CSNH-)
Key Interactions Hydrogen bonding via amide groupHydrogen bonding via sulfur and N-H groups
Substituent Effects Highly sensitive to structural variationsActivity influenced by both electron-donating and electron-withdrawing groups

Stereochemical Considerations and Their Influence on Potency and Selectivity

Stereochemistry plays a pivotal role in the potency and selectivity of bioactive molecules. The three-dimensional arrangement of atoms in a molecule can significantly affect its interaction with chiral biological targets such as receptors and enzymes. For N-arylbenzamide derivatives, the introduction of chiral centers can lead to stereoisomers (enantiomers or diastereomers) with potentially different biological activities.

Although specific studies on the stereochemical aspects of "this compound" were not detailed in the provided search results, general principles of medicinal chemistry suggest that different stereoisomers can exhibit varying degrees of potency and selectivity. For instance, within a series of related compounds, one enantiomer may fit more precisely into a binding pocket of a target protein, leading to a stronger interaction and higher potency. The other enantiomer, in contrast, may bind less effectively or even interact with a different target, potentially leading to off-target effects.

The synthesis of single enantiomers or diastereomers is often a critical step in drug development to isolate the more active and selective isomer, thereby optimizing the therapeutic profile and minimizing potential side effects.

Lead Identification and Optimization Strategies for N Arylbenzamide Research

Rational Design and Scaffold Hopping Approaches

In the development of N-arylbenzamide-based inhibitors, rational design plays a pivotal role. This approach relies on an understanding of the three-dimensional structure of the biological target, in this case, the CHK1 kinase. By analyzing the interactions between a known ligand and the protein's binding site, medicinal chemists can design new molecules with improved affinity and selectivity. For a compound like 3,4-dichloro-N-(6-methylpyridin-2-yl)benzamide, this would involve modifications to the dichlorobenzyl and methyl-pyridinyl moieties to enhance interactions with key amino acid residues in the CHK1 active site.

Scaffold hopping is a sophisticated strategy employed when the initial chemical scaffold presents challenges, such as poor physicochemical properties or existing patents. This technique involves replacing the core structure of the molecule (the N-arylbenzamide core) with a functionally equivalent but structurally distinct scaffold. The goal is to retain the key binding interactions while exploring novel chemical space. For instance, the benzamide (B126) core could be replaced with other bioisosteric groups that maintain the spatial arrangement of the key pharmacophoric features.

Physicochemical Property-Based Design for Modulating Compound Characteristics

The success of a drug candidate is heavily dependent on its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. Key properties that are routinely optimized include metabolic stability and solubility.

Metabolic Stability: Compounds are often screened for their stability in the presence of liver microsomes, which contain the key drug-metabolizing enzymes. For an N-arylbenzamide, potential sites of metabolic attack would be identified, and chemical modifications would be made to block these metabolic pathways. For example, the introduction of the dichloro-substituents on the phenyl ring can influence metabolic stability.

Solubility: Adequate aqueous solubility is crucial for oral absorption and formulation. The solubility of a lead compound can be enhanced by introducing polar functional groups or by modifying the crystal lattice structure of the solid form.

The following table illustrates how different physicochemical properties are typically considered in drug design:

PropertyImportanceDesired Range
Molecular Weight (MW) Influences absorption and diffusion< 500 Da
LogP Measure of lipophilicity, affects solubility and permeability1 - 3
Hydrogen Bond Donors Affects solubility and permeability< 5
Hydrogen Bond Acceptors Affects solubility and permeability< 10
Polar Surface Area (PSA) Influences cell membrane permeability< 140 Ų

Iterative Design-Synthesis-Test-Analyze (DSTA) Cycles in Compound Optimization

The optimization of a lead compound is not a linear process but rather a cyclical one, often referred to as the Design-Synthesis-Test-Analyze (DSTA) cycle. Each cycle involves:

Design: New molecules are designed based on the analysis of previous data.

Synthesis: The designed compounds are chemically synthesized.

Test: The new compounds are evaluated in a battery of biological and physicochemical assays.

Analyze: The data from the tests are analyzed to understand the structure-activity relationships (SAR) and structure-property relationships (SPR).

This iterative process allows for the gradual refinement of the compound's properties, leading to a candidate with an optimal balance of potency, selectivity, and drug-like properties.

Focused Library Synthesis for SAR Exploration

To efficiently explore the structure-activity relationships around a lead compound, medicinal chemists often employ focused library synthesis. Instead of synthesizing compounds one at a time, a library of related analogs is created by systematically varying specific parts of the molecule. For this compound, a focused library could involve:

Varying the substitution pattern on the dichlorophenyl ring.

Exploring different substituents on the methyl-pyridinyl ring.

Replacing the amide linker with other functional groups.

The data generated from screening these focused libraries provides a comprehensive understanding of the SAR, guiding further optimization efforts.

The table below shows a hypothetical example of a focused library design for SAR exploration around a generic N-arylbenzamide scaffold.

Scaffold PositionR1 (Phenyl Ring)R2 (Pyridine Ring)
Analog 1 3,4-dichloro6-methyl
Analog 2 3-chloro, 4-fluoro6-methyl
Analog 3 3,4-dichloro5-fluoro, 6-methyl
Analog 4 3,5-dichloro6-methyl

Future Directions and Emerging Research Avenues for 3,4 Dichloro N 6 Methylpyridin 2 Yl Benzamide and Analogs

Exploration of Novel Biological Targets for Therapeutic Intervention

The structural motifs present in 3,4-dichloro-N-(6-methylpyridin-2-yl)benzamide suggest a wide range of potential biological activities. Future research will likely focus on screening this compound and its analogs against a variety of established and novel therapeutic targets.

One of the most promising areas of investigation for benzamide (B126) derivatives is in the realm of tyrosine kinase inhibitors . A number of benzamide-containing compounds have shown potent inhibitory activity against various tyrosine kinases, which are critical regulators of cell growth, differentiation, and survival. frac.infobcpcpesticidecompendium.orgmdpi.commdpi.com Analogs of this compound could be designed and synthesized to target specific tyrosine kinases implicated in cancer and other proliferative disorders. High-throughput screening campaigns, coupled with structure-based drug design, could identify novel inhibitors with improved potency and selectivity.

Another fertile ground for discovery lies in the modulation of ion channels . The voltage-gated potassium channel Kv1.3, for instance, is a validated target for the treatment of autoimmune diseases, and a class of benzamide derivatives has been identified as potent blockers of this channel. wikipedia.org Given the prevalence of ion channel dysfunction in a variety of pathological states, from cardiac arrhythmias to neurological disorders, the exploration of this compound and its analogs as ion channel modulators is a compelling research direction. nih.gov

Furthermore, the vast family of G protein-coupled receptors (GPCRs) presents a rich landscape for the discovery of novel therapeutics. wipo.intgoogle.com Recent studies have identified benzamide derivatives as agonists for orphan GPCRs like GPR52, highlighting the potential for this chemical class to modulate GPCR signaling pathways. google.com The unique substitution pattern of this compound could confer selectivity for specific GPCR subtypes, opening up new avenues for the treatment of neuropsychiatric and metabolic diseases. mdpi.comacs.org

Finally, the emergence of drug-resistant microbial strains necessitates the development of new antimicrobial agents . N-pyridinylbenzamides have demonstrated promising antimycobacterial activity, suggesting that this compound and its analogs could be explored for their potential to combat infectious diseases. nih.govcorteva.co.uk

Table 1: Potential Biological Targets for this compound and Analogs

Target Class Specific Examples Therapeutic Area
Tyrosine Kinases EGFR, HER-2, Bcr-Abl Oncology
Ion Channels Kv1.3 Potassium Channel Autoimmune Diseases, Neurology
G Protein-Coupled Receptors GPR52, Dopamine (B1211576) Receptors Neuropsychiatric Disorders, Metabolic Diseases
Microbial Enzymes Various Infectious Diseases

Development of Advanced Synthetic Routes and Sustainable Chemistry Approaches

The synthesis of benzamides is a cornerstone of organic chemistry, yet the development of more efficient and environmentally friendly methods remains a critical area of research. Future investigations into the synthesis of this compound and its analogs will likely focus on the adoption of sustainable and advanced synthetic technologies.

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional synthetic methods. frac.info Enzymes such as N-acyltransferases and amide bond synthetases can facilitate the formation of amide bonds under mild, aqueous conditions, minimizing the use of harsh reagents and organic solvents. bcpcpesticidecompendium.orgmdpi.comwikipedia.org The development of engineered enzymes with tailored substrate specificities could enable the efficient and sustainable production of a wide range of benzamide derivatives. google.com

Flow chemistry is another transformative technology that is poised to revolutionize the synthesis of pharmaceuticals and fine chemicals. wipo.intgoogle.com Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and the ability to perform multi-step syntheses in a streamlined fashion. acs.org The application of flow chemistry to the synthesis of this compound could lead to higher yields, improved purity, and a significant reduction in waste generation.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.govcorteva.co.uk The use of microwave irradiation can dramatically reduce reaction times and improve yields in the synthesis of benzamides. nih.govmdpi.comguidechem.com This technology is particularly well-suited for high-throughput synthesis and library generation, facilitating the rapid exploration of structure-activity relationships.

Mechanochemistry , the use of mechanical force to induce chemical reactions, offers a solvent-free approach to amide bond formation. google.comepo.org Ball milling and other mechanochemical techniques can promote the reaction of carboxylic acids and amines in the solid state, eliminating the need for bulk solvents and simplifying product isolation. wipo.intsolubilityofthings.com

Table 2: Advanced Synthetic Approaches for Benzamide Derivatives

Synthetic Approach Key Advantages
Biocatalysis High selectivity, mild reaction conditions, reduced environmental impact
Flow Chemistry Precise process control, enhanced safety, scalability
Microwave-Assisted Synthesis Rapid reaction times, improved yields, high-throughput capability
Mechanochemistry Solvent-free, simplified workup, energy efficient

Application of Advanced Computational Methods for Deeper Mechanistic Understanding

The integration of computational methods into the drug discovery and development pipeline has become indispensable for accelerating the identification and optimization of lead compounds. For this compound and its analogs, a range of computational techniques can be employed to gain a deeper understanding of their structure-activity relationships and mechanisms of action.

Molecular docking is a powerful tool for predicting the binding mode of a small molecule to its biological target. wikipedia.orggoogle.comgoogle.com By simulating the interaction of this compound with the active sites of various proteins, researchers can identify key binding interactions and generate hypotheses for the design of more potent and selective analogs. bcpcpesticidecompendium.orgcorteva.co.uk

Molecular dynamics (MD) simulations provide a dynamic view of the behavior of a molecule and its target over time. mdpi.comacs.orgwipo.int MD simulations can be used to assess the stability of a ligand-protein complex, identify conformational changes upon binding, and calculate binding free energies. google.comacs.org These simulations can provide valuable insights into the kinetic and thermodynamic aspects of drug-target interactions.

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. wipo.intepo.orgsolubilityofthings.comnih.gov By developing QSAR models for a library of benzamide derivatives, it is possible to identify the key physicochemical properties that govern their activity and to predict the potency of novel, unsynthesized compounds. frac.info

These computational approaches, when used in concert with experimental data, can significantly streamline the drug discovery process, enabling a more rational and efficient design of novel therapeutic agents. mdpi.comnih.govmdpi.comnih.gov

Design of Probes and Chemical Tools for Biological Pathway Interrogation

Beyond their therapeutic potential, benzamide derivatives can be valuable tools for elucidating the intricacies of biological pathways. By modifying the benzamide scaffold with specific functional groups, it is possible to create chemical probes that can be used to identify and characterize protein targets, visualize cellular processes, and dissect complex signaling networks.

Photoaffinity labeling is a powerful technique for identifying the direct binding partners of a small molecule. wikipedia.orgnih.govnih.govcorteva.co.uk By incorporating a photoreactive group, such as an azide (B81097) or a diazirine, into the structure of this compound, it is possible to create a probe that will covalently crosslink to its target protein upon exposure to UV light. frac.info Subsequent proteomic analysis can then be used to identify the labeled proteins.

The development of Positron Emission Tomography (PET) ligands based on the benzamide scaffold has enabled the non-invasive imaging of specific receptors in the brain. bcpcpesticidecompendium.orgmdpi.com Radiolabeled benzamides, such as [11C]raclopride, have been used to visualize and quantify dopamine D2 receptors, providing valuable insights into the pathophysiology of neuropsychiatric disorders. mdpi.com The development of novel PET ligands based on this compound could allow for the imaging of other important central nervous system targets. acs.orgguidechem.com

Fluorescent probes are indispensable tools for visualizing cellular structures and processes. mdpi.comgoogle.comresearchgate.netresearchgate.netwikipedia.org By conjugating a fluorescent dye to the benzamide core, it may be possible to create probes that can be used to track the localization and dynamics of their target proteins within living cells.

Investigation into Non-Biological Applications (e.g., materials science, agricultural chemistry if applicable to benzamide class research)

The utility of the benzamide functional group extends beyond the realm of biology and medicine. The unique chemical and physical properties of benzamide derivatives make them attractive building blocks for the development of novel materials and agrochemicals.

In materials science , benzamides are key components in the synthesis of high-performance polymers. Poly(p-benzamide) is a type of aramid fiber known for its exceptional strength and thermal stability. google.comacs.org Future research could explore the incorporation of this compound and its analogs into novel polymer backbones to create materials with tailored mechanical, thermal, and electronic properties. mdpi.comacs.orgresearchgate.net Additionally, benzamide-containing ligands can be used to construct metal-organic frameworks (MOFs) , which are porous materials with applications in gas storage, separation, and catalysis. researchgate.netnih.govekb.egnih.gov

In agricultural chemistry , benzamide derivatives have a long history of use as pesticides. nih.govgoogle.comwipo.int The benzimidazole (B57391) class of fungicides, for example, has been widely used to control a broad spectrum of plant pathogens. frac.infomdpi.comwikipedia.org More recently, novel benzamide compounds have been developed as herbicides and insecticides. bcpcpesticidecompendium.orgmdpi.comwipo.intgoogle.comcorteva.co.ukepo.orgnih.gov The unique substitution pattern of this compound suggests that it and its analogs could be explored for their potential as next-generation agrochemicals with improved efficacy and environmental profiles.

Table 3: Non-Biological Applications of Benzamide Derivatives

Field Application Examples
Materials Science High-performance polymers, Metal-Organic Frameworks Poly(p-benzamide), MOFs for gas separation
Agricultural Chemistry Fungicides, Herbicides, Insecticides Benomyl, Propyzamide, Broflanilide

Q & A

Basic: What are the optimal synthetic routes for 3,4-dichloro-N-(6-methylpyridin-2-yl)benzamide, and how can intermediates be characterized?

Answer:
The synthesis typically involves multi-step reactions, such as amide coupling between 3,4-dichlorobenzoyl chloride and 6-methylpyridin-2-amine under anhydrous conditions. Key steps include:

  • Activation of the carboxylic acid : Use of thionyl chloride (SOCl₂) to generate the acyl chloride intermediate.
  • Nucleophilic substitution : Reaction with 6-methylpyridin-2-amine in dichloromethane (DCM) with a base like triethylamine (TEA) to neutralize HCl byproducts.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.

Intermediate characterization relies on NMR (¹H/¹³C), FT-IR (amide C=O stretch ~1650–1700 cm⁻¹), and mass spectrometry (ESI or EI-MS for molecular ion confirmation). For example, the pyridinylamine intermediate can be verified via ¹H NMR (δ ~8.1–8.3 ppm for pyridine protons) .

Advanced: How can researchers resolve discrepancies in crystallographic data during structural determination?

Answer:
Discrepancies often arise from disordered solvent molecules, twinning, or poor data resolution. Methodological approaches include:

  • SHELX refinement : Use SHELXL for high-resolution small-molecule refinement, employing restraints for disordered regions and applying TWIN/BASF commands for twinned crystals.
  • Validation tools : Check for overfitting using R-factor discrepancies (R₁ vs. wR₂) and validate geometry with PLATON (e.g., ADDSYM for missed symmetry).
  • Complementary techniques : Pair X-ray diffraction with DFT-optimized molecular geometries to resolve ambiguities in bond lengths/angles. For example, SHELXTL (Bruker AXS) is widely used for handling challenging datasets .

Basic: Which spectroscopic methods are critical for confirming the structure post-synthesis?

Answer:
Key methods include:

  • ¹H/¹³C NMR : Confirm regiochemistry (e.g., dichloro substitution at C3/C4 via splitting patterns; pyridine protons at δ ~7.5–8.5 ppm).
  • FT-IR : Identify amide C=O (~1680 cm⁻¹) and N-H stretches (~3300 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]⁺ for C₁₃H₁₁Cl₂N₂O).
  • Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C/H/N percentages .

Advanced: What strategies are effective in analyzing the compound's interaction with biological targets?

Answer:
For target engagement studies:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to receptors like opioid or kinase targets.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).
  • Molecular Dynamics (MD) Simulations : Model interactions with proteins (e.g., docking into μ-opioid receptor pockets using AutoDock Vina).
  • SAR Studies : Synthesize analogs (e.g., replacing Cl with F or modifying the pyridine group) and correlate structural changes with IC₅₀ values in enzyme inhibition assays .

Basic: How to optimize reaction conditions for high-purity yields?

Answer:

  • Solvent Selection : Use aprotic solvents (e.g., DCM or THF) to minimize side reactions.
  • Temperature Control : Maintain 0–5°C during acyl chloride formation to prevent decomposition.
  • Catalyst Use : Add DMAP (4-dimethylaminopyridine) to accelerate amide coupling.
  • Workup : Extract unreacted starting materials with NaHCO₃ (aqueous) and dry over MgSO₄.
  • Yield Tracking : Monitor reaction progress via TLC (silica, UV visualization) .

Advanced: How to address conflicting bioactivity data across studies?

Answer:
Conflicts may arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:

  • Standardized Protocols : Use WHO-recommended cell lines (e.g., HEK293 for receptor assays) and controls (e.g., reference agonists/antagonists).
  • Impurity Profiling : Conduct HPLC-MS to detect byproducts (e.g., dechlorinated analogs) that may skew results.
  • Meta-Analysis : Compare data across studies using tools like PRISMA guidelines , focusing on effect sizes and confidence intervals. For example, discrepancies in opioid receptor binding data may reflect variations in radioligand purity or assay buffer conditions .

Basic: What are the stability considerations for long-term storage?

Answer:

  • Temperature : Store at –20°C under inert gas (Ar/N₂) to prevent hydrolysis of the amide bond.
  • Light Sensitivity : Protect from UV light using amber vials to avoid photodegradation.
  • Moisture Control : Use desiccants (silica gel) in sealed containers.
  • Stability Testing : Monitor degradation via accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced: How to design SAR studies for analogs with enhanced selectivity?

Answer:

  • Core Modifications : Introduce electron-withdrawing groups (e.g., NO₂ at C5) to enhance receptor binding.
  • Scaffold Hopping : Replace pyridine with isoquinoline to evaluate steric effects.
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical H-bond acceptors (amide O) and hydrophobic regions (Cl substituents).
  • In Vivo Testing : Compare pharmacokinetics (AUC, t₁/₂) in rodent models to prioritize candidates with reduced off-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.